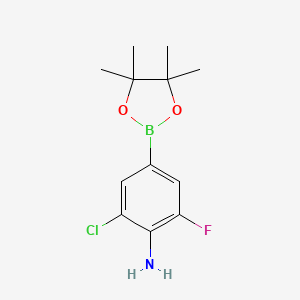
2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves a two-step substitution reaction. Initially, 4-bromo-2-fluoroaniline is dissolved in 1,4-dioxane, followed by the addition of a boronic acid derivative under controlled conditions . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions in specialized reactors. The use of triethylamine and dichloromethane as solvents is common, and the reactions are typically carried out at room temperature with continuous monitoring .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into amines or other derivatives.
Substitution: It is frequently used in substitution reactions, particularly in Suzuki–Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water. Reaction conditions are generally mild, with temperatures ranging from room temperature to 80°C .
Major Products Formed
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of scientific research applications:
Chemistry: It is extensively used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.
Biology: This compound is used in the development of biologically active molecules and drug candidates.
Industry: It is used in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline primarily involves its role as a boronic acid derivative in Suzuki–Miyaura coupling. The compound undergoes transmetalation with palladium catalysts, followed by reductive elimination to form carbon-carbon bonds . The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide used in the reaction .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Fluoropyridine-5-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
Compared to similar compounds, 2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in Suzuki–Miyaura coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .
Propiedades
Fórmula molecular |
C12H16BClFNO2 |
|---|---|
Peso molecular |
271.52 g/mol |
Nombre IUPAC |
2-chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C12H16BClFNO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6H,16H2,1-4H3 |
Clave InChI |
RWISALQGCWRZPB-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


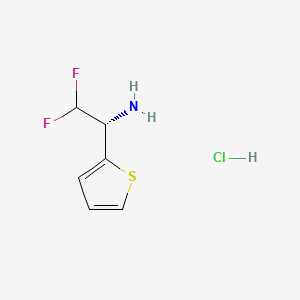
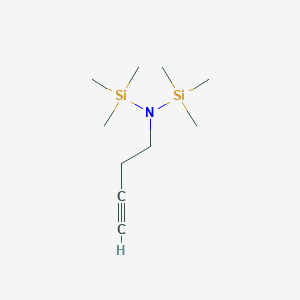
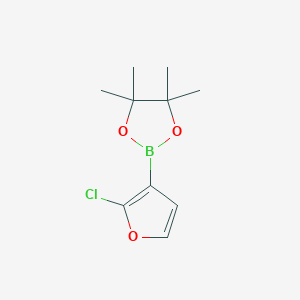
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13460927.png)
![tert-butyl (7Z)-7-[(dimethylamino)methylidene]-6-oxo-1,4-oxazepane-4-carboxylate](/img/structure/B13460930.png)
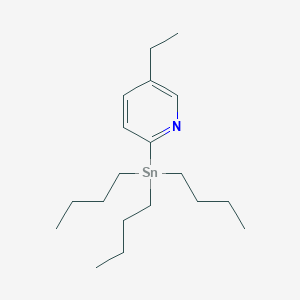
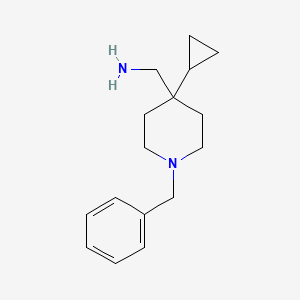
![tert-butyl N-[cis-5-(hydroxymethyl)-2-oxo-pyrrolidin-3-yl]carbamate](/img/structure/B13460941.png)
![[1,2,4]triazolo[4,3-a]pyrimidine-3(2H)-thione](/img/structure/B13460948.png)
![2-[1-(2-methoxyethyl)-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13460955.png)
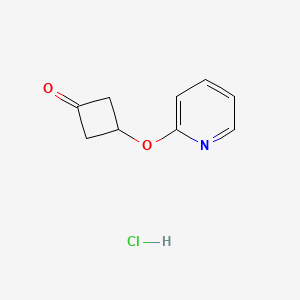
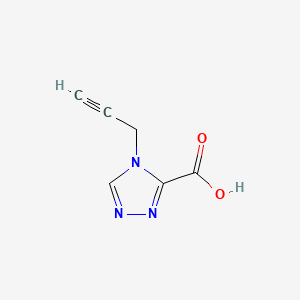
![2-(Methoxymethyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13460976.png)
![3-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13460982.png)
